1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol is an organic compound characterized by its unique structure, which includes a carbazole moiety and a dibenzylamino group. The molecular formula for this compound is C23H26N2O, and it has a molecular weight of approximately 350.47 g/mol. This compound is notable for its physical properties, including a density of 1.12 g/cm³ and a boiling point of 447.2ºC at 760 mmHg .
The compound's structure features a propanol backbone, which contributes to its solubility and reactivity. The presence of the carbazole ring enhances its electronic properties, making it interesting for various applications in organic electronics and medicinal chemistry.
These reactions make it a versatile building block in organic synthesis and medicinal chemistry.
Research indicates that 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent, showing efficacy against various cancer cell lines. The compound's structural features are believed to contribute to its ability to interact with biological targets, potentially influencing cell signaling pathways involved in proliferation and apoptosis.
Moreover, compounds similar to this one have shown promise in neuroprotective studies, suggesting that it may also have applications in treating neurodegenerative diseases.
Several synthesis methods have been developed for 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol:
These methods highlight the compound's accessibility for research and industrial applications.
1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol has various applications across multiple fields:
Interaction studies involving 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol focus on its binding affinity with various biological targets. These studies often employ techniques such as:
These studies are crucial for understanding the mechanisms through which this compound exerts its effects and for optimizing its pharmacological properties.
Several compounds share structural similarities with 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Carbazol-9-yl-3-dibutylamino-propan-2-ol | Similar carbazole core; butyl groups instead of benzyl | Potentially different solubility and biological activity due to alkyl chain length |
| 1-Carbazol-9-yl-3-m-tolylamino-propan-2-ol | Contains a methyl group on the aromatic ring | May exhibit different electronic properties affecting reactivity |
| 1-Carbazol-9-yl-3-piperidin-1-ylpropan-2-ol | Piperidine ring instead of dibenzylamine | Offers different steric and electronic characteristics impacting binding affinity |
These compounds illustrate the diversity within this chemical class and highlight how modifications can lead to variations in properties and activities.